molecular formula C28H28O5 B12779932 Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester CAS No. 111038-38-1

Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester

Cat. No.: B12779932
CAS No.: 111038-38-1
M. Wt: 444.5 g/mol
InChI Key: YWHRVLXDJOGESS-UHFFFAOYSA-N
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Description

Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester is a complex organic compound known for its unique structural properties It is characterized by the presence of a benzopyran ring system, which is a fused ring structure containing both benzene and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester typically involves multiple steps. One common method includes the condensation of 7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-ol with 4-hydroxyphenylacetic acid, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Centchroman: A compound with a similar benzopyran structure, used as a selective estrogen receptor modulator.

    Chromene Derivatives: These compounds share the benzopyran ring system and have diverse biological activities.

Uniqueness

Acetic acid, (4-(7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)-, ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

111038-38-1

Molecular Formula

C28H28O5

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 2-[4-(7-methoxy-2,2-dimethyl-3-phenylchromen-4-yl)phenoxy]acetate

InChI

InChI=1S/C28H28O5/c1-5-31-25(29)18-32-21-13-11-19(12-14-21)26-23-16-15-22(30-4)17-24(23)33-28(2,3)27(26)20-9-7-6-8-10-20/h6-17H,5,18H2,1-4H3

InChI Key

YWHRVLXDJOGESS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4

Origin of Product

United States

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